N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that features a combination of benzyl, fluorobenzo[d]thiazole, and nitrofuran moieties
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorobenzo[d]thiazole, which is then coupled with benzylamine and 5-nitrofuran-2-carboxylic acid under specific reaction conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Shares the benzo[d]thiazole moiety but lacks the nitrofuran group.
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide: Similar structure but with different substituents on the benzene ring.
N-(benzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide: Lacks the benzyl group but retains the nitrofuran and benzo[d]thiazole moieties
Uniqueness
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O4S/c20-13-7-4-8-15-17(13)21-19(28-15)22(11-12-5-2-1-3-6-12)18(24)14-9-10-16(27-14)23(25)26/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHSDTGMQCPNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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